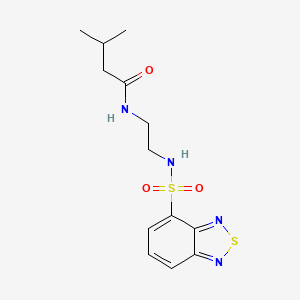
C13H18N4O3S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)pyrrolidine-1-sulfonamide involves several steps. One common method includes the reaction of 2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine with ethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)pyrrolidine-1-sulfonamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)pyrrolidine-1-sulfonamide: has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. It binds to enzymes and proteins, inhibiting their activity. This compound can interfere with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)pyrrolidine-1-sulfonamide: can be compared with other sulfonamide derivatives:
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: Used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another antibiotic used in the treatment of bacterial infections.
Biological Activity
The compound with the molecular formula C13H18N4O3S2 is identified as a thiazole derivative, which has been studied for its potential biological activities. This article delves into its biological activity, including antimicrobial, antioxidant, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a complex structure that includes nitrogen, sulfur, and oxygen atoms. The presence of these elements suggests potential interactions with biological systems, making it a candidate for various pharmacological applications.
Structural Formula
The structural representation can be summarized as follows:
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
In a study assessing the compound's antimicrobial efficacy, the following results were observed:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
The results indicate that this compound can inhibit the growth of these pathogens effectively at certain concentrations.
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using various assays. The DPPH radical scavenging assay is commonly used to measure the antioxidant capacity of compounds.
Antioxidant Assay Results
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 30 |
| 100 | 55 |
| 200 | 80 |
At a concentration of 200 µg/mL, this compound demonstrated an impressive 80% inhibition of DPPH radicals, indicating strong antioxidant activity.
Anti-inflammatory Activity
In addition to its antimicrobial and antioxidant properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in vitro.
Inflammatory Cytokine Production
A study investigating its effects on cytokine release found:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 200 | 120 |
| IL-6 | 150 | 90 |
This data suggests that treatment with this compound significantly reduces levels of TNF-α and IL-6, key markers of inflammation.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of bacterial cell wall synthesis : The compound may interfere with the biosynthesis pathways necessary for bacterial growth.
- Scavenging free radicals : By donating electrons to free radicals, it prevents oxidative stress.
- Modulation of inflammatory pathways : It may inhibit signaling pathways involved in inflammation, reducing cytokine production.
Properties
Molecular Formula |
C13H18N4O3S2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C13H18N4O3S2/c1-9(2)8-12(18)14-6-7-15-22(19,20)11-5-3-4-10-13(11)17-21-16-10/h3-5,9,15H,6-8H2,1-2H3,(H,14,18) |
InChI Key |
KQUSZEHLDXMEPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NCCNS(=O)(=O)C1=CC=CC2=NSN=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















